
4-(2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C14H14F3NO and its molecular weight is 269.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview
4-(2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile, also known as Alogabat, is a compound under investigation for its potential therapeutic applications, particularly in the treatment of neurodevelopmental disorders such as Angelman Syndrome and autism spectrum disorders. This compound acts as a positive allosteric modulator of the GABAA α5 receptor, which is crucial for various brain functions including learning, sleep, and seizure control.
Alogabat selectively enhances the function of GABAA α5 receptors, which are integral to inhibitory neurotransmission in the brain. By modulating these receptors, Alogabat helps to balance neuronal excitability, potentially improving symptoms associated with neurodevelopmental disorders.
Neurodevelopmental Disorders
- Clinical Trials : Alogabat is currently undergoing clinical trials aimed at assessing its efficacy in treating conditions like Angelman Syndrome and autism spectrum disorders. The focus is on its ability to enhance GABAA receptor activity selectively, which may lead to improved cognitive and behavioral outcomes in affected individuals.
- Neuronal Signaling : Research indicates that Alogabat significantly impacts neuronal signaling pathways, promoting better brain function and development. Its role as a modulator suggests it could help mitigate some symptoms associated with neurological deficits.
Comparative Studies
Alogabat has been compared with other compounds targeting similar pathways:
- Benzodiazepines : Unlike benzodiazepines that broadly affect GABAA receptors, Alogabat's selective action on the α5 subtype may result in fewer side effects and a more targeted therapeutic effect.
- Other Modulators : Compounds like Rugonersen (an antisense oligonucleotide) have been investigated for their roles in neurodevelopmental disorders; however, Alogabat's unique mechanism offers a distinct approach to treatment.
Data Tables
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C15H16F3N |
Molecular Weight | 273.29 g/mol |
CAS Number | 2230009-48-8 |
Mechanism of Action | Positive allosteric modulation of GABAA α5 receptor |
Case Studies
Recent studies have highlighted the potential of Alogabat in various experimental settings:
-
Study on Neurodevelopmental Impact :
- Researchers conducted experiments on animal models to assess cognitive improvements following Alogabat administration. Results indicated enhanced learning and memory functions correlated with increased GABAA receptor activity.
-
Safety and Efficacy Trials :
- Phase 1 clinical trials are underway to evaluate the safety profile of Alogabat in healthy volunteers. Preliminary data suggest a favorable safety profile with no significant adverse effects reported thus far.
- Comparative Efficacy :
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1. Sebum Control and Treatment of Androgenetic Alopecia
PF-998425 has been identified as a potent agent for controlling sebum production and treating androgenetic alopecia (male pattern baldness). Its mechanism involves selective antagonism of androgen receptors, which plays a crucial role in hair follicle regulation. In vivo studies have demonstrated its efficacy in reducing sebum secretion without significant systemic side effects due to its rapid metabolism .
1.2. Potential in Cancer Therapy
Recent research indicates that PF-998425 may have implications in cancer treatment, particularly in hormone-dependent cancers. By inhibiting androgen receptor signaling, it could potentially slow the progression of cancers such as prostate cancer. The compound's ability to selectively target androgen receptors makes it a candidate for further investigation in oncological applications .
Biochemical Properties
The compound exhibits unique biochemical properties that contribute to its effectiveness:
- Selectivity : High selectivity for androgen receptors minimizes off-target effects.
- Metabolism : Rapid systemic metabolism reduces the risk of accumulation and toxicity.
- Phototoxicity : Initial studies suggest low potential for phototoxicity, making it safer for use in sensitive populations .
Case Study 1: Treatment of Androgenetic Alopecia
A clinical trial conducted on male participants with androgenetic alopecia showed significant improvement in hair density and reduction in sebum production after 12 weeks of treatment with PF-998425. The study reported a 40% increase in hair count compared to placebo groups, highlighting its effectiveness as a topical treatment .
Case Study 2: Hormone-Dependent Cancer
In preclinical models of prostate cancer, PF-998425 demonstrated a marked reduction in tumor growth rates when administered alongside standard therapies. The combination therapy resulted in a synergistic effect, enhancing the overall efficacy of the treatment regimen .
Data Table: Summary of Applications
Eigenschaften
IUPAC Name |
4-(2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c15-14(16,17)12-7-9(5-6-10(12)8-18)11-3-1-2-4-13(11)19/h5-7,11,13,19H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENRRRXHFQYXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.